1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-3-8-18(14(2)9-13)28-19-17(10-26-28)20(29)27(12-25-19)11-15-4-6-16(7-5-15)21(22,23)24/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJMBOUVKFSDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 2,4-dimethylphenyl and 4-(trifluoromethyl)phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on understanding the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights
- The 4-(trifluoromethyl)benzyl moiety enhances metabolic stability and membrane permeability compared to bromo- or methyl-substituted analogs (e.g., vs. ) .
- Biological Activity: Antifungal pyrazolo[3,4-d]pyrimidinones (e.g., ) suggest the target compound may share similar mechanisms, though its CF₃ group could improve potency against resistant strains. Piperazine- or azetidine-containing derivatives () highlight the scaffold’s versatility in targeting diverse receptors, though the target compound’s lack of basic nitrogen may limit CNS penetration.
Physicochemical Properties
Biological Activity
1-(2,4-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolopyrimidine class. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- Cell Line Testing : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different bacterial strains, indicating moderate antibacterial activity. Notably, the presence of the trifluoromethyl group appears to enhance its antimicrobial efficacy.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 15 | |
| Antibacterial | Staphylococcus aureus | 32 | |
| Antibacterial | Escherichia coli | 128 |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University involved administering varying concentrations of the compound to MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers such as Annexin V positivity and caspase-3 activation.
Case Study 2: Antimicrobial Assessment
In another study focused on antimicrobial properties, the compound was evaluated alongside standard antibiotics. It exhibited synergistic effects when combined with ampicillin against resistant strains of Staphylococcus aureus, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
